D-Arabinono-1,4-lactone
Overview
Description
D-Arabinono-1,4-lactone is an arabinono-1,4-lactone. It has a role as a Saccharomyces cerevisiae metabolite. It is functionally related to a D-arabinonic acid .
Synthesis Analysis
D-Arabinono-1,4-lactone is used as a substrate to identify, differentiate, and characterize stereospecific arabino-1,4-lactone oxidase(s)/arabinonolactone oxidase(s) (LdALO) involved in vitamin C biosynthesis . The synthesis of D-Arabinono-1,4-lactone from (4S)-2,2-Dimethyl-5β-[(4R)-2,2-dimethyl-1,3-dioxolane-4β-yl]-1,3-dioxolane-4α-carbaldehyde has also been reported .Molecular Structure Analysis
The molecular formula of D-Arabinono-1,4-lactone is C5H8O5. Its molecular weight is 148.11 .Chemical Reactions Analysis
D-Arabinono-1,4-lactone is involved in the chemical reaction catalyzed by D-arabinono-1,4-lactone oxidase. The reaction is: D-arabinono-1,4-lactone + O2 = D-erythro-ascorbate + H2O2 .Physical And Chemical Properties Analysis
D-Arabinono-1,4-lactone appears as white crystals. It has an optical activity of [α]/D 72.0±3.0°, c = 1 in H2O .Scientific Research Applications
1. Role in Biosynthesis of D-Erythroascorbic Acid and L-Ascorbic Acid
D-Arabinono-1,4-lactone plays a crucial role in the biosynthesis of D-erythroascorbic acid and L-ascorbic acid. Its functional expression in Escherichia coli, a bacterium inherently lacking this enzyme, enables the overproduction of these acids when supplied with D-arabinono-1,4-lactone and L-galactono-1,4-lactone respectively (Lee et al., 1999).
2. Antioxidant Properties in Yeasts
In Saccharomyces cerevisiae, D-arabinono-1,4-lactone oxidase, which catalyzes the final step in D-erythroascorbic acid biosynthesis, has been associated with significant antioxidant properties. This enzyme's activity contributes to the yeast's resistance to oxidative stress (Huh et al., 1998).
3. Application in Synthetic Dye Decolorization
The combination of D-arabinono-1,4-lactone with Cu(II) and hydrogen peroxide has been found effective in the decolorization and reduction of toxicity in various synthetic dyes. This reaction system is efficient in decolorizing azo, thiazine, triphenylmethane, and anthraquinone-based dyes (Verma et al., 2004).
4. Biochemical and Structural Analysis
Extensive studies have been conducted on the biochemical properties and structural characteristics of D-arabinono-1,4-lactone oxidase. These include understanding its interaction with various substrates, inhibition mechanisms, and its role in different biological processes (Huh et al., 1994).
5. Synthesis of Energetic Material Precursors
D-arabinono-1,4-lactone has been implicated in the microbial synthesis of precursors like 1,2,4-butanetriol, which is a key component in various energetic materials. The microbial route to synthesize these compounds involves the use of D-arabinono-1,4-lactone as a starting material (Niu et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-JJYYJPOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Arabinono-1,4-lactone | |
CAS RN |
13280-76-7, 2782-09-4 | |
Record name | Arabinono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13280-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Arabinono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2782-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arabinonic acid, gamma-lactone, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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